N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including benzenesulfonamide compounds, and evaluated their anticancer effects on various cancer cell lines. Among the compounds, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed potent inhibitory activity, suggesting these derivatives as promising lead compounds for developing anticancer agents (Tsai et al., 2016).
Anti-inflammatory and Analgesic Properties
Küçükgüzel et al. (2013) explored the synthesis and evaluation of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) benzenesulfonamides, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting their therapeutic potential (Küçükgüzel et al., 2013).
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The study revealed that the sulfonamide derivative plays a significant role in interacting with DNA and demonstrated the complexes' potential in inducing cell death mainly by apoptosis (González-Álvarez et al., 2013).
Antimicrobial Activities
Yolal et al. (2012) reported on the synthesis and evaluation of eperezolid-like molecules, including benzenesulfonamide derivatives, for their antimicrobial activities. The study highlighted the compounds' high anti-Mycobacterium smegmatis activity, suggesting their potential as antimicrobial agents (Yolal et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-13-10-17(6-7-18(13)25-2)27(23,24)21-9-8-16-12-26-19(22-16)14-4-3-5-15(20)11-14/h3-7,10-12,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRXRMCTPAPALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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